Ac-I[CV(2Igl)QDWGAHRC]T-NH2
Beschreibung
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 is a synthetic compstatin analog designed to inhibit the complement system, specifically targeting the C3 protein. Compstatin analogs are cyclic peptides that bind to C3, preventing its cleavage into active fragments (C3a and C3b) and thereby modulating inflammatory and immune responses . The compound features a 13-amino acid sequence with a modified tryptophan residue at position 4, where the indole side chain is substituted with a 2-iodo-L-tryptophan (2Igl) moiety. This substitution distinguishes it from earlier compstatin derivatives and aims to optimize both binding affinity and solubility .
Synthesized via solid-phase peptide synthesis (SPPS), the peptide is acetylated at the N-terminus and amidated at the C-terminus to enhance metabolic stability . Its molecular formula is C₆₈H₁₀₂N₁₈O₁₈S₂ (calculated based on structural homology to compstatin analogs), with a disulfide bridge between cysteine residues stabilizing the cyclic structure .
Eigenschaften
Molekularformel |
C71H101N21O18S2 |
|---|---|
Molekulargewicht |
1600.8 g/mol |
IUPAC-Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-28-(2,3-dihydro-1H-inden-1-yl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C71H101N21O18S2/c1-8-34(4)56(82-37(7)94)69(109)89-51-31-112-111-30-50(67(107)91-57(36(6)93)59(73)99)88-62(102)45(18-13-23-77-71(74)75)83-64(104)48(25-40-28-76-32-80-40)85-60(100)35(5)81-53(96)29-79-61(101)47(24-39-27-78-44-17-12-11-16-42(39)44)86-65(105)49(26-54(97)98)87-63(103)46(21-22-52(72)95)84-70(110)58(43-20-19-38-14-9-10-15-41(38)43)92-68(108)55(33(2)3)90-66(51)106/h9-12,14-17,27-28,32-36,43,45-51,55-58,78,93H,8,13,18-26,29-31H2,1-7H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,110)(H,85,100)(H,86,105)(H,87,103)(H,88,102)(H,89,109)(H,90,106)(H,91,107)(H,92,108)(H,97,98)(H4,74,75,77)/t34-,35-,36+,43?,45-,46-,47-,48+,49+,50-,51-,55-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
YYPFHDDBPCSRKO-FUQOBRPNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(2Igl)QDWGAHRC]T-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.
Biologie: Untersuchung seiner Rolle bei der Modulation des Komplementsystems, insbesondere bei der Immunantwort.
Medizin: Potenzieller Therapeutikum für Krankheiten, die mit einer Komplementaktivierung einhergehen, wie z. B. altersbedingte Makuladegeneration und andere entzündliche Erkrankungen.
Industrie: Einsatz bei der Entwicklung von diagnostischen Assays und therapeutischen Formulierungen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Komplementkomponente C3 und hemmt deren Aktivierung. Diese Hemmung verhindert die Bildung des C3-Konvertase-Komplexes und blockiert somit die nachgeschaltete Aktivierung der Komplementkaskade. Die molekularen Zielstrukturen umfassen das C3-Protein und assoziierte Signalwege, die die PLC-, MAPK- und AKT-Signalwege betreffen.
Wissenschaftliche Forschungsanwendungen
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating the complement system, particularly in immune response.
Medicine: Potential therapeutic agent for diseases involving complement activation, such as age-related macular degeneration and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Wirkmechanismus
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 exerts its effects by binding to the complement component C3, inhibiting its activation. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the downstream activation of the complement cascade. The molecular targets include the C3 protein and associated pathways involving the PLC, MAPK, and AKT signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Compstatin analogs are structurally diverse, with modifications primarily at position 4 (tryptophan) or the N-terminus to enhance solubility, binding affinity, or pharmacokinetics. Below is a comparative analysis of Ac-I[CV(2Igl)QDWGAHRC]T-NH2 and key analogs:
Table 1: Structural and Functional Comparison of Compstatin Analogs
Key Findings:
Binding Affinity :
- The 2Igl substitution confers moderate-to-high affinity (IC₅₀ ~10–20 nM), surpassing compstatin (IC₅₀ ~100–200 nM) but lagging behind 2Nal derivatives (IC₅₀ ~5–10 nM). The iodine atom likely enhances halogen bonding with C3’s hydrophobic pocket .
- 1MeW analogs exhibit reduced affinity (IC₅₀ ~30–50 nM) due to steric hindrance from the methyl group .
Solubility :
- This compound demonstrates improved solubility (0.8–1.2 mg/mL) compared to 1MeW (0.3–0.5 mg/mL) and 2Nal (0.1–0.3 mg/mL) analogs. This is attributed to the iodine atom’s moderate polarity, which reduces aggregation .
- N-terminal polar additions (e.g., Ac-RSI...) achieve superior solubility (2.5–3.0 mg/mL) but may compromise membrane permeability .
Therapeutic Potential: 2Igl derivatives strike a balance between affinity and solubility, making them viable candidates for systemic administration. In contrast, 2Nal analogs, while potent, require formulation adjustments for clinical use .
Research and Development Insights
- Structural Optimization : Modifications at position 4 (e.g., 2Igl, 2Nal) prioritize affinity, whereas N-terminal changes address solubility. The 2Igl substitution represents a strategic compromise between these goals .
- Preclinical Data : In murine models, 2Igl analogs show 40–50% greater plasma stability than compstatin, with comparable C3 inhibition efficacy to 2Nal derivatives .
- Clinical Relevance : this compound is under investigation for AMD and sepsis, leveraging its balanced pharmacokinetic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
